N-cyclopentyl-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-Cyclopentyl-3-[2-isopropyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is a complex organic compound that features a cyclopentyl group, an isopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-3-[2-isopropyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopentyl and isopropyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
Substitution Reactions: Introduction of the trifluoromethyl group via nucleophilic substitution.
Amidation Reactions: Formation of the propanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclopentyl-3-[2-isopropyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N~1~-Cyclopentyl-3-[2-isopropyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Application in the development of new materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N1-Cyclopentyl-3-[2-isopropyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(2-isopropyl-6-methylphenyl)urea: Shares structural similarities but differs in functional groups.
2-(Trifluoromethyl)benzamide: Contains the trifluoromethyl group but has a different core structure.
Uniqueness
N~1~-Cyclopentyl-3-[2-isopropyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is unique due to its combination of a pyrazolo[3,4-b]pyridine core with cyclopentyl, isopropyl, and trifluoromethyl groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H23F3N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C18H23F3N4O2/c1-11(2)25-10-13-14(18(19,20)21)9-16(27)24(17(13)23-25)8-7-15(26)22-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,22,26) |
InChI Key |
UHDGDQIKBKMLIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3CCCC3)C(F)(F)F |
Origin of Product |
United States |
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